(R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1286207-72-4
VCID: VC6429557
InChI: InChI=1S/C8H18N2.2ClH/c1-7(2)10-8-4-3-5-9-6-8;;/h7-10H,3-6H2,1-2H3;2*1H/t8-;;/m1../s1
SMILES: CC(C)NC1CCCNC1.Cl.Cl
Molecular Formula: C8H20Cl2N2
Molecular Weight: 215.16

(R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride

CAS No.: 1286207-72-4

Cat. No.: VC6429557

Molecular Formula: C8H20Cl2N2

Molecular Weight: 215.16

* For research use only. Not for human or veterinary use.

(R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride - 1286207-72-4

Specification

CAS No. 1286207-72-4
Molecular Formula C8H20Cl2N2
Molecular Weight 215.16
IUPAC Name (3R)-N-propan-2-ylpiperidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C8H18N2.2ClH/c1-7(2)10-8-4-3-5-9-6-8;;/h7-10H,3-6H2,1-2H3;2*1H/t8-;;/m1../s1
Standard InChI Key AOYQHHUODBDGKX-YCBDHFTFSA-N
SMILES CC(C)NC1CCCNC1.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (R)-N-(propan-2-yl)piperidin-3-amine dihydrochloride. Its molecular formula is C₈H₁₉N₂·2HCl, corresponding to a molecular weight of 221.36 g/mol . The compound exists as a dihydrochloride salt, enhancing its stability and solubility in aqueous environments .

Table 1: Key Identifiers of (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride

PropertyValueSource
CAS Number1286207-72-4
Molecular FormulaC₈H₁₉N₂·2HCl
Molecular Weight221.36 g/mol
AppearanceWhite to off-white powder
Melting Point190–195 °C

Stereochemical Configuration

The (R)-configuration at the piperidine 3-position is critical for its biological activity. This stereospecificity influences binding affinity to targets such as opioid receptors, as demonstrated in structurally related compounds . The dihydrochloride salt form further modulates physicochemical properties, including crystallinity and hygroscopicity .

Synthesis and Manufacturing

Table 2: Representative Synthesis Steps for Related Piperidine Derivatives

StepReactionReagents/ConditionsYieldSource
1Reductive AminationPiperidin-3-amine, acetone, NaBH₄75%
2DCC CouplingNHS, DCC, isopropyl amine68%
3Salt PrecipitationHCl in ethanol90%

Purification and Characterization

Purification typically involves recrystallization from ethanol or ethyl acetate . Characterization employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm stereochemistry and purity .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in polar solvents (e.g., water, ethanol) but limited solubility in nonpolar solvents. Stability studies indicate decomposition above 195°C, necessitating storage at room temperature in airtight containers .

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 3.20–3.40 (m, 2H, piperidine H-2,6), 2.90–3.00 (m, 1H, isopropyl CH), 2.60–2.80 (m, 3H, piperidine H-3,4,5) .

  • IR (KBr): Peaks at 3200 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-N bend) .

Pharmacological Applications

Opioid Receptor Antagonism

Structural analogs, such as N-substituted-3,4-dimethylpiperidines, demonstrate potent opioid receptor antagonism . The (R)-configuration and isopropyl substitution in (R)-N-(propan-2-yl)piperidin-3-amine dihydrochloride suggest similar mechanistic potential, though direct studies are lacking.

Table 3: Bioactivity of Related Piperidine Derivatives

Compoundμ-Opioid IC₅₀ (nM)κ-Opioid IC₅₀ (nM)Source
(R)-3-Methylpiperidine12.418.7
N-Phenylpropyl analog8.914.2

Enzyme Inhibition

Piperidine derivatives are explored as dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes treatment. The (R)-3-aminopiperidine scaffold in alogliptin intermediates underscores therapeutic relevance .

SupplierPurityPackagingPrice Range
Kishida Chemical99%100 mg$200–$300
CymitQuimica98%1 gInquiry-based

Research and Industrial Use

Primary applications include:

  • Pharmaceutical Intermediates: Synthesis of DPP-4 inhibitors (e.g., alogliptin) .

  • Ligands in Catalysis: Chiral ligands for asymmetric synthesis .

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